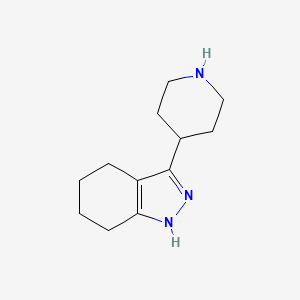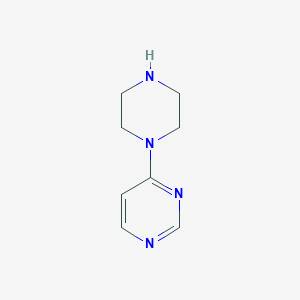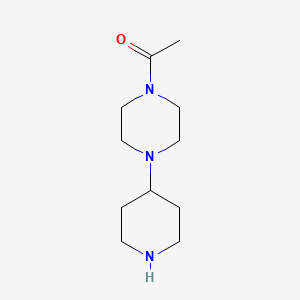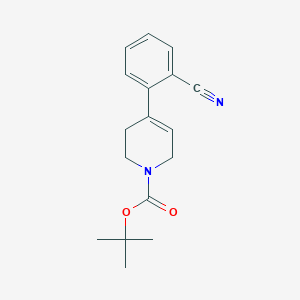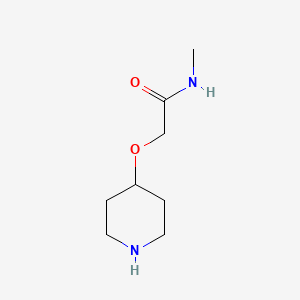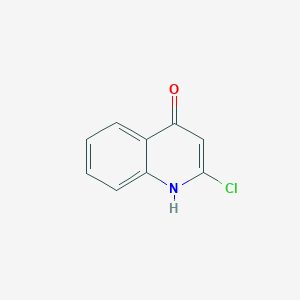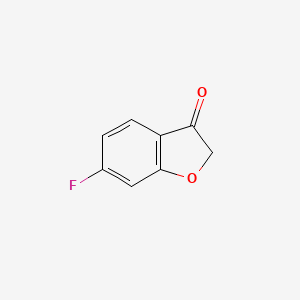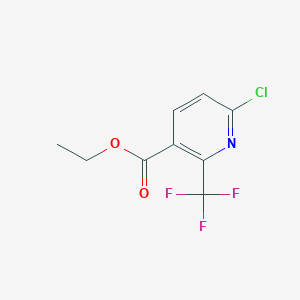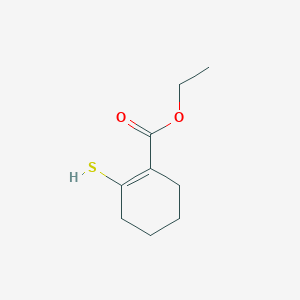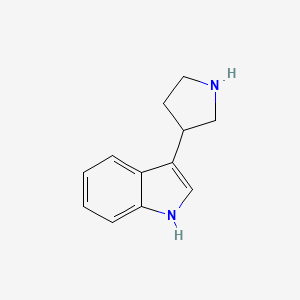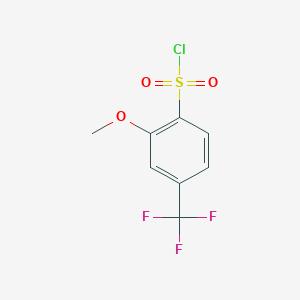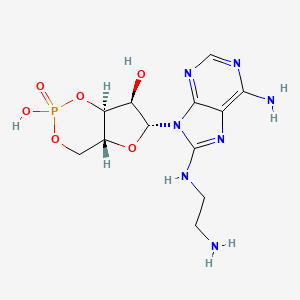
8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate
Overview
Description
8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate is a modified cyclic adenosine monophosphate (cAMP) molecule. This compound is notable for its functionalization, which allows it to be used in various biochemical applications, particularly in the study of cAMP and cGMP binding proteins. Its structure includes an aminoethyl group attached to the adenosine moiety, which provides additional sites for chemical modification and conjugation with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate typically involves the following steps:
Starting Materials: The synthesis begins with adenosine, which is a nucleoside composed of adenine attached to a ribose sugar.
Functionalization: The adenosine is first converted into 8-bromo-adenosine through a bromination reaction.
Aminoethylation: The 8-bromo-adenosine is then reacted with ethylenediamine to introduce the 2-aminoethyl group, forming 8-(2-aminoethyl)aminoadenosine.
Cyclization: The final step involves the cyclization of the ribose moiety to form the cyclic monophosphate structure, resulting in 8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to ensure high yield.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate undergoes various chemical reactions, including:
Substitution Reactions: The aminoethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aminoethyl group and the adenine moiety.
Conjugation Reactions: The aminoethyl group provides a site for conjugation with dyes, fluorophores, and other markers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include various derivatives of 8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate, each with different functional groups attached to the aminoethyl moiety.
Scientific Research Applications
8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate has a wide range of applications in scientific research:
Biochemistry: It is used as a ligand in affinity chromatography to isolate and study cAMP and cGMP binding proteins.
Molecular Biology: The compound is utilized in the study of signal transduction pathways involving cyclic nucleotides.
Medicine: Research into its potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry: Used in the development of biosensors and diagnostic tools due to its ability to conjugate with various markers.
Mechanism of Action
The mechanism by which 8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate exerts its effects involves:
Binding to Proteins: The compound binds to cAMP and cGMP binding proteins, influencing their activity.
Signal Transduction: It plays a role in signal transduction pathways by modulating the activity of enzymes such as protein kinases.
Molecular Targets: The primary targets include cyclic nucleotide-dependent protein kinases and phosphodiesterases.
Comparison with Similar Compounds
Similar Compounds
8-Azidoadenosine-3’,5’-cyclic monophosphate: Another modified cAMP used for photoaffinity labeling.
8-Bromo-cAMP: A brominated derivative of cAMP used in research to activate cAMP-dependent pathways.
8-(4-Chlorophenylthio)-cAMP: A cAMP analog used to study cAMP-dependent processes.
Uniqueness
8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate is unique due to its aminoethyl group, which allows for additional functionalization and conjugation. This makes it particularly useful in applications requiring specific labeling or immobilization.
By understanding the synthesis, reactions, applications, and mechanisms of 8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
(4aR,6R,7R,7aS)-6-[6-amino-8-(2-aminoethylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N7O6P/c13-1-2-15-12-18-6-9(14)16-4-17-10(6)19(12)11-7(20)8-5(24-11)3-23-26(21,22)25-8/h4-5,7-8,11,20H,1-3,13H2,(H,15,18)(H,21,22)(H2,14,16,17)/t5-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENHRXLWWBDXBT-IOSLPCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCN)N)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3NCCN)N)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N7O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577265 | |
| Record name | (4aR,6R,7R,7aS)-6-{6-Amino-8-[(2-aminoethyl)amino]-9H-purin-9-yl}-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61363-29-9 | |
| Record name | (4aR,6R,7R,7aS)-6-{6-Amino-8-[(2-aminoethyl)amino]-9H-purin-9-yl}-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



